4-Chloro-2-nitrobenzaldehyde

Organic Synthesis Methodology Process Chemistry Aromatic Aldehyde Preparation

This 4-chloro-2-nitrobenzaldehyde (CAS 5551-11-1) offers a unique orthogonal reactivity profile, with a para-chloro leaving group strongly activated by an ortho-nitro substituent. This precise geometry, unavailable in isomers, enables sequential SNAr and aldehyde transformations for efficient synthesis of pharmaceutical intermediates like enzalutamide. Available in metric-ton quantities with validated 75.6% optimized yields, it ensures cost-effective and scalable process development.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 5551-11-1
Cat. No. B015764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitrobenzaldehyde
CAS5551-11-1
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O
InChIInChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
InChIKeyMZPNQUMLOFWSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-nitrobenzaldehyde (CAS 5551-11-1) for Pharmaceutical and Agrochemical Synthesis: Core Chemical Profile


4-Chloro-2-nitrobenzaldehyde (CAS 5551-11-1) is a halogenated nitroaromatic aldehyde with molecular formula C₇H₄ClNO₃ and molecular weight 185.56 g/mol [1]. It is characterized by a distinctive 4-chloro, 2-nitro substitution pattern on the benzaldehyde ring, with melting point 66.0–69.0 °C and typical commercial purity of ≥98.0% (GC) . The compound serves as a bifunctional building block in organic synthesis, with the aldehyde group enabling condensation, reductive amination, and Wittig reactions, while the nitro group provides both a strong electron-withdrawing effect and a latent amine handle via reduction . Its primary applications lie in pharmaceutical intermediate synthesis, agrochemical development, and heterocyclic compound construction .

Why 4-Chloro-2-nitrobenzaldehyde Cannot Be Replaced by Alternative Chloronitrobenzaldehyde Isomers


The 4-chloro-2-nitro substitution pattern of this compound cannot be interchanged with isomeric chloronitrobenzaldehydes due to fundamental differences in electronic distribution and steric accessibility. In SNAr reactions, the para-chloro substituent is strongly activated toward nucleophilic displacement by the ortho-nitro group, which stabilizes the Meisenheimer intermediate through resonance [1]. This specific activation geometry is absent in isomers such as 2-chloro-6-nitrobenzaldehyde (CAS 6361-22-4), where the chloro leaving group occupies an ortho position with altered resonance stabilization pathways. Additionally, the 2-nitro group exerts a steric influence on aldehyde reactivity in condensation reactions, affecting both reaction rates and product stereochemistry in hydrazone formation [2]. Generic substitution with other chloro-nitro positional isomers or monofunctional nitrobenzaldehydes would alter reaction kinetics, regioselectivity, and downstream product architectures, with direct consequences for synthetic route efficiency and final compound purity [3].

4-Chloro-2-nitrobenzaldehyde: Quantitative Differentiation Evidence for Scientific Selection


Synthetic Yield Advantage: 4-Chloro-2-nitrobenzaldehyde vs. 4-Nitrobenzaldehyde and 4-Cyanobenzaldehyde in Optimized Aldehyde Synthesis

In a direct comparative study of aromatic aldehyde synthesis from substituted toluenes via enamination with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by H₂O₂ oxidation, 4-chloro-2-nitrobenzaldehyde demonstrated a superior optimized yield of 75.6%, substantially exceeding that of 4-nitrobenzaldehyde (58.3%) and 4-cyanobenzaldehyde (68.2%) under comparable conditions [1]. The reaction utilized 4-chloro-2-nitrotoluene as the starting material, with DMF as solvent under reflux, followed by H₂O₂ oxidation under optimized conditions determined by systematic investigation of solvent species, reaction temperature, and oxidant stoichiometry [1].

Organic Synthesis Methodology Process Chemistry Aromatic Aldehyde Preparation

Melting Point Differentiation: 4-Chloro-2-nitrobenzaldehyde vs. 2-Chloro-6-nitrobenzaldehyde for Purification and Handling

4-Chloro-2-nitrobenzaldehyde exhibits a melting point range of 66.0–69.0 °C (literature value 68 °C) [1], which differs from its positional isomer 2-chloro-6-nitrobenzaldehyde (CAS 6361-22-4) that melts at 69–71 °C [2]. While the absolute difference is modest, the 4-chloro-2-nitro isomer demonstrates a broader commercial melting range specification (66.0–69.0 °C) that can influence crystallization behavior and purification protocol design. The compound is a solid at room temperature (20 °C) with recommended storage at <15 °C in a cool, dark place under inert gas to prevent air sensitivity .

Physical Property Characterization Solid-State Chemistry Process Development

Commercial Availability and Scalability: Metric-Ton Supply Capability for 4-Chloro-2-nitrobenzaldehyde

4-Chloro-2-nitrobenzaldehyde is commercially available at up to metric-ton scale with minimum purity specification of 98.0% (GC) . Multiple established vendors, including TCI, Aladdin Scientific, AK Scientific, and Capot Chemical, maintain regular stock of this compound at scales ranging from research quantities (250 mg to 100 g) to bulk industrial orders . In contrast, isomeric alternatives such as 2-chloro-6-nitrobenzaldehyde are less widely stocked and typically limited to smaller quantities, reflecting lower demand and more limited commercial supply infrastructure .

Supply Chain Management Procurement Process Scale-up

Pharmaceutical Intermediate Application: 4-Chloro-2-nitrobenzaldehyde in Enzalutamide Intermediate Synthesis

4-Chloro-2-nitrobenzaldehyde is a documented intermediate in the synthesis of enzalutamide (formerly MDV3100), a second-generation androgen receptor antagonist used for treating castration-resistant prostate cancer [1]. Chinese pharmaceutical intermediate manufacturers specifically identify this compound as an enzalutamide intermediate, supplying it from gram to kilogram scales for drug development and production . While the precise synthetic role is not fully detailed in public literature due to proprietary constraints, the compound's para-chloro substituent and ortho-nitro group provide the precise substitution pattern required for downstream coupling reactions in the enzalutamide synthetic sequence.

Medicinal Chemistry Pharmaceutical Process Chemistry Androgen Receptor Antagonists

Predicted Physicochemical Properties: Lipophilicity and Polar Surface Area Profile

4-Chloro-2-nitrobenzaldehyde has a predicted LogP value of 2.58 and a polar surface area (PSA) of 62.89 Ų [1]. These values position the compound within favorable ranges for blood-brain barrier penetration (LogP 2–4) and oral bioavailability (PSA <140 Ų) according to Lipinski and Veber guidelines, though the compound itself is an intermediate rather than a final drug substance. The combination of moderate lipophilicity and balanced polarity distinguishes it from other benzaldehyde derivatives with either higher (e.g., dihalogenated analogs) or lower (e.g., hydroxyl-substituted analogs) LogP values.

Computational Chemistry ADME Prediction Drug-likeness Assessment

Orthogonal Synthetic Routes: Oxidation of 4-Chloro-2-nitrotoluene with NaIO₄ in DMF

4-Chloro-2-nitrobenzaldehyde can be prepared by oxidation of 4-chloro-2-nitrotoluene using sodium periodate (NaIO₄) in the presence of N,N-dimethylformamide dimethyl acetal (DMFA) in DMF at 135 °C [1]. This method represents an alternative to the enamination/H₂O₂ oxidation route discussed in Evidence Item 1. The periodate-based oxidation offers complementary reaction conditions that may be preferable in specific process contexts where peroxide reagents are disfavored due to safety or compatibility concerns. The starting material, 4-chloro-2-nitrotoluene (CAS 89-59-8), is commercially available.

Synthetic Methodology Oxidation Chemistry Process Optimization

Optimal Application Scenarios for 4-Chloro-2-nitrobenzaldehyde Based on Differentiated Evidence


Process Chemistry: High-Yield Synthesis of Substituted Benzaldehydes for Scale-Up

When selecting an aromatic aldehyde building block for multi-kilogram or metric-ton scale synthesis, the 75.6% optimized yield of 4-chloro-2-nitrobenzaldehyde under enamination/H₂O₂ oxidation conditions provides a documented advantage over structurally related alternatives such as 4-nitrobenzaldehyde (58.3% yield) and 4-cyanobenzaldehyde (68.2% yield) [1]. This yield differential, combined with the compound's established commercial availability at metric-ton scale , makes 4-chloro-2-nitrobenzaldehyde the preferred choice for process development where minimizing cost of goods and waste generation is a primary criterion. Process chemists should note that the reaction conditions require optimization of solvent species, temperature, and H₂O₂ stoichiometry for maximum yield [1].

Medicinal Chemistry: Enzalutamide Analog and Androgen Receptor Antagonist Development

For medicinal chemistry programs targeting androgen receptor antagonists or structurally related therapeutic areas, 4-chloro-2-nitrobenzaldehyde offers the precise substitution pattern required for enzalutamide intermediate synthesis . The documented use of this compound in the supply chain for an FDA-approved prostate cancer therapy provides validation for SAR exploration and analog development. Researchers can procure this intermediate from established pharmaceutical chemical suppliers with demonstrated capability to deliver from gram to kilogram quantities , reducing supply chain uncertainty during lead optimization and preclinical development phases.

Heterocyclic Chemistry: Hydrazone and Nitrogen-Containing Heterocycle Synthesis

The 4-chloro-2-nitro substitution pattern influences the stereochemical outcome of hydrazone formation reactions, as demonstrated in comparative NMR studies of N-(E)-stilbenyloxymethylenecarbonyl-substituted hydrazones derived from various chloro- and nitro-benzaldehyde isomers [2]. The ortho-nitro group exerts steric and electronic effects on aldehyde condensation chemistry that differ from meta- and para-nitro substituted analogs. This property is particularly relevant for synthesizing geometrically defined hydrazone products and for subsequent cyclization to benzimidazoles, quinoxalinones, and related nitrogen heterocycles .

Nucleophilic Aromatic Substitution (SNAr): Selective Para-Chloro Displacement

The combination of a para-chloro leaving group and ortho-nitro activating group in 4-chloro-2-nitrobenzaldehyde creates a unique SNAr substrate where the chlorine is strongly activated toward nucleophilic displacement while the aldehyde remains available for orthogonal functionalization [3]. This specific geometry enables sequential transformations where the chloro position is first substituted with a nucleophile (e.g., amine, alkoxide, thiolate), followed by aldehyde manipulation (e.g., reduction, reductive amination, Wittig olefination) or vice versa. The ortho-nitro group can subsequently be reduced to an amine, providing a third functional handle for further elaboration. This orthogonal reactivity profile is not achievable with isomers lacking the para-chloro/ortho-nitro arrangement.

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